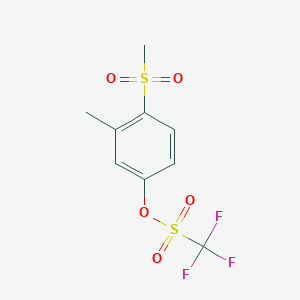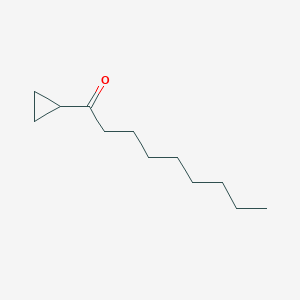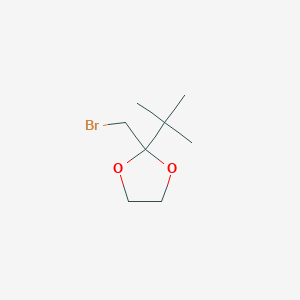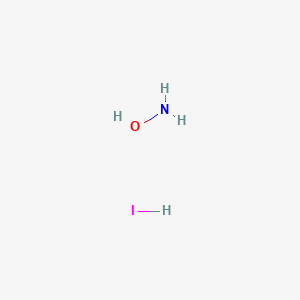
N,N'-(Butane-1,1-diyl)bis(2,2-dichloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is a chemical compound characterized by its unique structure, which includes two dichloroacetamide groups connected by a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) typically involves the reaction of butane-1,1-diamine with 2,2-dichloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the amine groups on the carbonyl carbon of the dichloroacetyl chloride, leading to the formation of the desired bis-amide compound.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dichloroacetamide groups into amine groups.
Substitution: The chlorine atoms in the dichloroacetamide groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) oxides, while reduction can produce N,N’-(Butane-1,1-diyl)bis(2,2-diaminoacetamide).
Aplicaciones Científicas De Investigación
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The dichloroacetamide groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(2,2-dichloroacetamide): Similar structure but with an ethane chain instead of butane.
N,N’-(Propane-1,3-diyl)bis(2,2-dichloroacetamide): Similar structure but with a propane chain.
N,N’-(Butane-1,4-diyl)bis(2,2-dichloroacetamide): Similar structure but with a different position of the butane chain.
Uniqueness
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is unique due to its specific butane-1,1-diyl linkage, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to its analogs.
Propiedades
Número CAS |
58084-97-2 |
|---|---|
Fórmula molecular |
C8H12Cl4N2O2 |
Peso molecular |
310.0 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H12Cl4N2O2/c1-2-3-4(13-7(15)5(9)10)14-8(16)6(11)12/h4-6H,2-3H2,1H3,(H,13,15)(H,14,16) |
Clave InChI |
HCOBQPGJRZOOLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)










